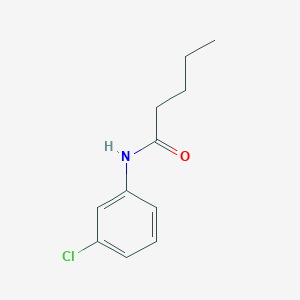![molecular formula C18H19N5O2S B291982 N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B291982.png)
N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-(4-phenyl-1-piperazinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-(4-phenyl-1-piperazinyl)acetamide is a compound that has been studied for its potential use as a therapeutic agent. This compound has been found to have a variety of biochemical and physiological effects, and has shown promise in a number of scientific research applications.
Mecanismo De Acción
The mechanism of action of N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-(4-phenyl-1-piperazinyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also have an effect on the levels of certain neurotransmitters in the brain, which could explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-(4-phenyl-1-piperazinyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to have antioxidant activity, which could help to protect cells from damage caused by oxidative stress. It has also been found to have anti-inflammatory activity, which could help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-(4-phenyl-1-piperazinyl)acetamide in lab experiments is that it has shown activity against a number of different types of cancer cells, making it a potentially useful tool for studying cancer biology. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of potential future directions for research on N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-(4-phenyl-1-piperazinyl)acetamide. One area of interest is the development of more potent and selective analogs of this compound, which could have improved activity against cancer cells or neurological disorders. Another potential direction for research is the investigation of the compound's potential use in combination with other therapeutic agents, which could enhance its effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which could provide insights into its potential use in a variety of different contexts.
Métodos De Síntesis
The synthesis of N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-(4-phenyl-1-piperazinyl)acetamide involves the reaction of 2-amino-5-(2-furyl)-1,3,4-thiadiazole with 4-phenylpiperazine in the presence of acetic anhydride. The resulting product is then treated with acetic acid to yield the final compound.
Aplicaciones Científicas De Investigación
N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-(4-phenyl-1-piperazinyl)acetamide has been studied for its potential use in a variety of scientific research applications. This compound has been found to have activity against a number of different types of cancer cells, including breast, lung, and colon cancer cells. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C18H19N5O2S |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C18H19N5O2S/c24-16(19-18-21-20-17(26-18)15-7-4-12-25-15)13-22-8-10-23(11-9-22)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2,(H,19,21,24) |
Clave InChI |
XEGNHVIRXLJABY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(=O)NC2=NN=C(S2)C3=CC=CO3)C4=CC=CC=C4 |
SMILES canónico |
C1CN(CCN1CC(=O)NC2=NN=C(S2)C3=CC=CO3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291901.png)











